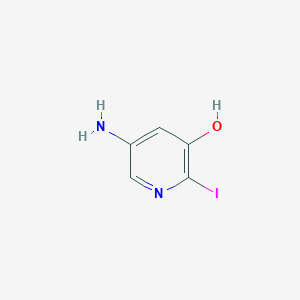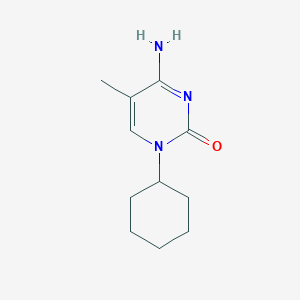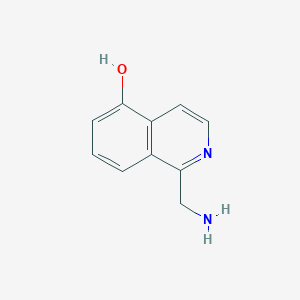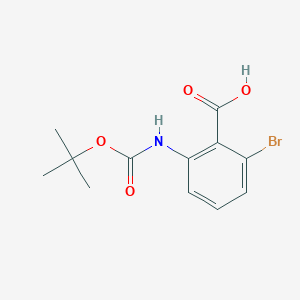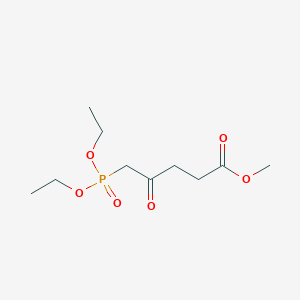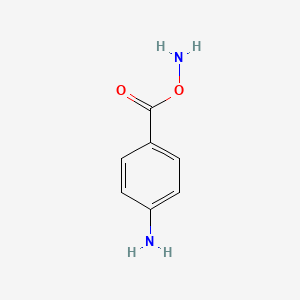
4-((Aminooxy)carbonyl)aniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-((Aminooxy)carbonyl)aniline is an organic compound belonging to the class of benzene and substituted derivatives. It is characterized by the presence of an aminooxy group attached to a carbonyl group, which is further connected to an aniline moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-((Aminooxy)carbonyl)aniline typically involves the reaction of an aminooxy group (H₂N–O–R) with an electrophilic carbonyl group (e.g., aldehyde or ketone). The reaction conditions are mild, and the process is highly chemoselective and hydrolytically stable .
Industrial Production Methods: Industrial production of this compound may involve the use of preactivated NHS-ester, EEDQ (N-ethoxycarbonyl-2-ethoxy-1,2-dihydroquinoline), or Eei-Aoa (2-(1-ehoxyethylideneaminooxy)acetic acid) to facilitate the synthesis . These methods ensure the production of stable aminooxy-precursors for on-demand modification and complete ligation within a short time frame .
Chemical Reactions Analysis
Types of Reactions: 4-((Aminooxy)carbonyl)aniline undergoes various chemical reactions, including:
Substitution: The aminooxy group can participate in nucleophilic substitution reactions with electrophilic carbonyl compounds.
Common Reagents and Conditions:
Oxidation: Periodic acid (HIO₄) is used to oxidize vicinal diols in carbohydrate sugars.
Reduction: Reductive amination is typically carried out using primary amines under mild conditions.
Substitution: Aniline or phenylenediamine derivatives are used as catalysts in nucleophilic substitution reactions.
Major Products Formed:
Oxidation: Reactive aldehyde groups are formed.
Reduction: Schiff bases are formed.
Substitution: Oxime bonds are formed.
Scientific Research Applications
4-((Aminooxy)carbonyl)aniline has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 4-((Aminooxy)carbonyl)aniline involves its ability to form stable oxime bonds with electrophilic carbonyl groups. This reaction is catalyzed by aniline or phenylenediamine derivatives and occurs in aqueous media . The compound targets carbonyl groups in proteins and other biomolecules, facilitating the formation of stable conjugates .
Comparison with Similar Compounds
Hydrazides: These compounds also react with carbonyl groups to form hydrazone bonds.
Alkoxyamines: Similar to aminooxy compounds, alkoxyamines react with carbonyl groups to form oxime bonds.
Uniqueness: 4-((Aminooxy)carbonyl)aniline is unique due to its high chemoselectivity, mild reaction conditions, and hydrolytic stability. Unlike hydrazides, it does not require metal ion catalysts, which can complicate purification processes . Additionally, its ability to form stable oxime bonds makes it a valuable tool in bioconjugation and other applications .
Properties
Molecular Formula |
C7H8N2O2 |
|---|---|
Molecular Weight |
152.15 g/mol |
IUPAC Name |
amino 4-aminobenzoate |
InChI |
InChI=1S/C7H8N2O2/c8-6-3-1-5(2-4-6)7(10)11-9/h1-4H,8-9H2 |
InChI Key |
CLUWUIJFABBGER-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C(=O)ON)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



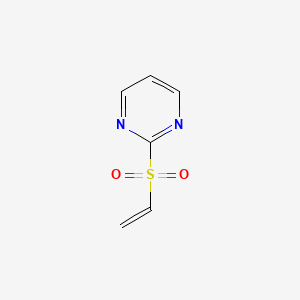
![5-Hydroxy-5H,7H-furo[3,4-B]pyridin-7-one](/img/structure/B12969048.png)

![4'-(tert-Butyl)-[1,1'-biphenyl]-4-carbonyl chloride](/img/structure/B12969066.png)

![tert-Butyl 3-methyl-1H-pyrazolo[4,3-b]pyridine-1-carboxylate](/img/structure/B12969073.png)
![(4,6,7,8-Tetrahydro-1H-oxepino[3,4-d][1,2,3]triazol-6-yl)methanol](/img/structure/B12969087.png)
